molecular formula C24H25ClN2O2 B10983275 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propan-1-one

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propan-1-one

Cat. No.: B10983275
M. Wt: 408.9 g/mol
InChI Key: GSVLAXOMXFXXBS-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone is a complex organic compound that features a combination of piperidine, pyrrole, and phenyl groups. This compound is known for its significant role in various chemical and biological applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone typically involves multiple steps, starting with the preparation of the piperidine and pyrrole intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the brain, modulating neurotransmitter activity and influencing neurological functions . The exact pathways and molecular targets are still under investigation, but it is believed to affect dopamine and serotonin receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-phenyl-3-(1H-pyrrol-1-yl)-1-propanone is unique due to its combination of piperidine, pyrrole, and phenyl groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H25ClN2O2

Molecular Weight

408.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-phenyl-3-pyrrol-1-ylpropan-1-one

InChI

InChI=1S/C24H25ClN2O2/c25-21-10-8-20(9-11-21)24(29)12-16-27(17-13-24)23(28)18-22(26-14-4-5-15-26)19-6-2-1-3-7-19/h1-11,14-15,22,29H,12-13,16-18H2

InChI Key

GSVLAXOMXFXXBS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CC(C3=CC=CC=C3)N4C=CC=C4

Origin of Product

United States

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